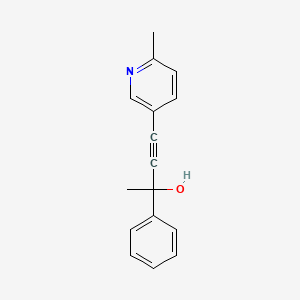![molecular formula C17H19BrN2O2 B6011122 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide, also known as BML-210, is a synthetic compound that has been developed for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic benefits. In
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide involves its ability to inhibit COX-2, which is responsible for the production of prostaglandins, a key mediator of inflammation. By inhibiting COX-2, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide reduces the production of prostaglandins, leading to a reduction in inflammation. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to modulate other biological pathways, including the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to modulate the expression of certain genes, suggesting potential applications in gene therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is its ability to selectively inhibit COX-2, without affecting the activity of COX-1, which is responsible for the production of prostaglandins involved in normal physiological processes. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development. One limitation of using 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is the limited availability of the compound, which may limit its use in certain studies.
Direcciones Futuras
There are a number of potential future directions for 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide research. One area of interest is the development of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide analogs with improved potency and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide and its potential applications in the treatment of various diseases. Finally, the development of new methods for synthesizing 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide may help to improve its availability and facilitate further research.
Métodos De Síntesis
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenol with 4-dimethylaminobenzaldehyde, followed by the reaction of the resulting intermediate with N-(2-acetoxyethyl)acetamide. The final product is obtained through a purification process involving column chromatography.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has shown potential for use in scientific research due to its ability to modulate certain biological pathways. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer research.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-4-9-16(15(18)10-12)22-11-17(21)19-13-5-7-14(8-6-13)20(2)3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKSPPGDPUMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6011062.png)
![1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6011068.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6011073.png)

![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone](/img/structure/B6011103.png)
![4-(4-hydroxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6011104.png)
![2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)
![N-[3-(1-azepanylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3-methylbenzamide](/img/structure/B6011119.png)
![3,5-dimethoxy-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6011133.png)
![2-(ethylthio)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6011139.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6011146.png)